molecular formula C21H22N2O2 B4411922 2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Cat. No.: B4411922
M. Wt: 334.4 g/mol
InChI Key: VYULQKAJYXBVTG-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with dimethyl groups and an acetamide linkage to a quinoline derivative, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-8-15(2)10-18(9-14)25-13-21(24)22-12-17-11-16(3)23-20-7-5-4-6-19(17)20/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULQKAJYXBVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and quinoline intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,5-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an acetamide derivative. The quinoline intermediate is prepared through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and phenoxy derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline and phenoxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or quinoline groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Quinoline N-oxides, phenoxy derivatives.

    Reduction: Reduced quinoline and phenoxy derivatives.

    Substitution: Various substituted phenoxy and quinoline derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular membranes and proteins can influence cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide stands out due to its unique combination of a phenoxy group and a quinoline derivative. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 2
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2-(3,5-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

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